5-Heptyl-5-methylimidazolidine-2,4-dione
Description
Properties
CAS No. |
5472-89-9 |
|---|---|
Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
5-heptyl-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H20N2O2/c1-3-4-5-6-7-8-11(2)9(14)12-10(15)13-11/h3-8H2,1-2H3,(H2,12,13,14,15) |
InChI Key |
YKUGAPPICXMOIM-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1(C(=O)NC(=O)N1)C |
Canonical SMILES |
CCCCCCCC1(C(=O)NC(=O)N1)C |
Origin of Product |
United States |
Foundational & Exploratory
literature review of 5-alkyl-5-methylhydantoin compounds
An In-Depth Technical Guide to 5-Alkyl-5-Methylhydantoin Compounds: Synthesis, Biological Activity, and Therapeutic Potential
Authored by a Senior Application Scientist
Abstract
The hydantoin scaffold, a five-membered imidazolidine-2,4-dione ring, represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its many derivatives, 5,5-disubstituted hydantoins, particularly the 5-alkyl-5-methyl series, have garnered significant interest due to their diverse and potent biological activities. This technical guide provides a comprehensive review of 5-alkyl-5-methylhydantoin compounds, intended for researchers, scientists, and professionals in drug development. We will explore the primary synthetic methodologies, delve into the critical structure-activity relationships (SAR) that govern their function, and detail their applications as anticonvulsant, anticancer, and antimicrobial agents. This guide explains the causality behind experimental choices, provides detailed protocols for synthesis and analysis, and is grounded in authoritative, verifiable references to ensure scientific integrity.
Introduction: The Significance of the Hydantoin Scaffold
The hydantoin nucleus is a versatile heterocyclic scaffold found in several clinically important medicines, such as the antiepileptic drug Phenytoin (5,5-diphenylhydantoin) and the antiandrogen Nilutamide.[2][3] The structural rigidity of the ring, combined with the potential for diverse substitutions at the N-1, N-3, and C-5 positions, allows for fine-tuning of its physicochemical and pharmacological properties.[4][5] The C-5 position is particularly critical; disubstitution at this carbon prevents enolization and racemization, creating a stable stereocenter that can profoundly influence biological activity. The 5-alkyl-5-methyl substitution pattern is a key area of investigation, offering a balance of lipophilicity and steric bulk that has proven effective in modulating various biological targets.
Synthesis of 5-Alkyl-5-Methylhydantoin Compounds
The construction of the 5,5-disubstituted hydantoin ring is most commonly achieved through multicomponent reactions, which offer efficiency and atom economy. The Bucherer-Bergs reaction stands as the most convenient and widely used method.[6][7]
The Bucherer-Bergs Reaction
This one-pot, multicomponent reaction synthesizes 5,5-disubstituted hydantoins by heating a ketone or aldehyde with potassium cyanide (or sodium cyanide) and ammonium carbonate in a suitable solvent like aqueous ethanol.[7] The reaction proceeds through the formation of an aminonitrile intermediate, which then undergoes cyclization to form the hydantoin ring.[8]
Causality in Experimental Design:
-
Starting Material: The choice of the starting ketone (an alkyl methyl ketone in this case) directly dictates the final substituents at the C-5 position. This provides a straightforward and predictable route to the desired 5-alkyl-5-methylhydantoin.
-
Reagents: Ammonium carbonate serves as a convenient in-situ source of both ammonia (NH₃) and carbon dioxide (CO₂), which are essential for the formation of the aminonitrile and the subsequent cyclization into the hydantoin ring, respectively.[9]
-
Solvent: A mixture of ethanol and water is typically used to ensure the solubility of both the organic ketone and the inorganic salts (KCN, (NH₄)₂CO₃).
-
Temperature: Heating (typically 60-70°C) is required to drive the reaction to completion in a reasonable timeframe.[7]
The general workflow for this synthesis is depicted below.
Caption: Generalized workflow for the Bucherer-Bergs synthesis of 5-alkyl-5-methylhydantoins.
Modified Bucherer-Bergs for Increased Diversity
Biological Activities and Structure-Activity Relationships (SAR)
The substituents at the C-5 position play a pivotal role in determining the biological activity of hydantoin compounds. The size, shape, and electronics of the alkyl group in 5-alkyl-5-methylhydantoins are critical for receptor binding and downstream effects.
Anticonvulsant Activity
Hydantoins are a well-established class of anticonvulsants, with their primary mechanism involving the modulation of voltage-gated sodium channels in neurons.[10]
-
SAR Insights: For potent anticonvulsant activity, a lipophilic group at the C-5 position is often required.[11] While phenytoin has two phenyl groups, the presence of at least one aromatic or bulky alkyl group is a common feature in active compounds. The 5-methyl group often serves to optimize the steric profile for binding within the channel. In a study on Smoothened receptor antagonists, which shares the hydantoin core, the (S)-5-methyl group was found to be crucial for activity.[12] Changing the methyl to an ethyl group suppressed activity fivefold, and a larger isopropyl group led to a complete loss of activity, demonstrating the high sensitivity of the binding pocket to the size of this substituent.[12]
Anticancer Activity
Hydantoin derivatives exhibit significant potential as anticancer agents by targeting various mechanisms, including the inhibition of receptor tyrosine kinases (e.g., EGFR), PI3K, and the induction of apoptosis.[13][14][15]
-
SAR Insights: The antiproliferative activity is highly dependent on the nature of the C-5 and N-3 substituents. In a series of 3,5-disubstituted hydantoins tested against MCF7 (breast), HepG2 (liver), and A2780 (ovarian) cancer cell lines, the specific combination of substituents determined the potency and selectivity.[4] For example, one compound showed potent activity against MCF7 cells with an IC₅₀ of 4.5 µmol/L.[4] Another study found that a benzyl group at the N-3 position of 5,5-diphenylhydantoin conferred significant antiproliferative activity against human colon carcinoma cells (HCT-116).[16] This suggests that for 5-alkyl-5-methylhydantoins, further modification at the N-3 position with groups like benzyl could be a promising strategy to enhance anticancer efficacy.
Antimicrobial Activity
Certain hydantoin derivatives, such as Nitrofurantoin, are used clinically as antibacterials.[3] The scaffold is also active against various fungal pathogens.[5]
-
SAR Insights: The mechanism often involves the disruption of microbial cell membranes or DNA damage.[10] The lipophilicity conferred by the 5-alkyl groups can be crucial for penetrating the bacterial cell wall. Structure-activity studies on related scaffolds suggest that halogenation of aromatic rings attached to the hydantoin core can enhance antimicrobial activity, a strategy that could be applied to arylalkyl substituents at the C-5 position.[11]
The table below summarizes the reported biological activities of representative 5,5-disubstituted hydantoin derivatives.
| Compound Class/Example | Biological Target/Activity | Cell Line/Model | Potency (IC₅₀ / ED₅₀) | Reference |
| 3,5-disubstituted hydantoins | Antiproliferative | MCF7 (Breast Cancer) | 4.5 µmol/L | [4] |
| 3,5-disubstituted hydantoins | Antiproliferative | HepG2 (Liver Cancer) | 15–35 μmol/L | [4] |
| 5,5-diphenylhydantoin (Phenytoin) | Anticonvulsant | Maximal Electroshock (MES) | ~9.6 mg/kg (mice) | [16] |
| (S)-5-methylhydantoin derivative | Smoothened Receptor Antagonist | Hh Pathway Inhibition Assay | Potent | [12] |
| (S)-5-ethylhydantoin derivative | Smoothened Receptor Antagonist | Hh Pathway Inhibition Assay | 5-fold less potent | [12] |
| 3-benzyl-5,5-diphenylhydantoin | Antiproliferative | HCT-116 (Colon Cancer) | Active at <100 µM | [16] |
Key Experimental Protocols
Scientific integrity requires reproducible and verifiable methodologies. The following protocols are detailed to be self-validating, incorporating steps for both synthesis and rigorous characterization.
Protocol: Synthesis of 5-Methyl-5-Benzylhydantoin
This protocol is adapted from a modified Bucherer-Bergs reaction, demonstrating a typical synthesis for a 5-alkyl-5-methylhydantoin derivative.[17]
Materials:
-
Phenylacetone (benzyl methyl ketone)
-
Sodium Cyanide (NaCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve phenylacetone (0.1 mol, 13.4 g) in a mixture of 60 mL ethanol and 60 mL water.
-
Addition of Reagents: To the stirred solution, add sodium cyanide (0.15 mol, 7.4 g) and ammonium carbonate (0.15 mol, 13.2 g).
-
Causality Note: Using a slight excess of the cyanide and carbonate sources ensures the reaction goes to completion, maximizing the conversion of the starting ketone.
-
-
Reaction: Heat the mixture to 60°C and maintain stirring for 24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) to track the disappearance of the starting material.
-
Work-up and Precipitation: After 24 hours, cool the reaction mixture to room temperature. In a well-ventilated fume hood, carefully acidify the mixture with concentrated HCl to a pH of approximately 6-6.5.
-
Causality Note: Acidification protonates the hydantoin salt, decreasing its aqueous solubility and causing the crude product to precipitate out of the solution. This step also neutralizes any remaining cyanide. Extreme caution is required as acidification of cyanide generates highly toxic HCN gas.
-
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the resulting white crystals by vacuum filtration using a Büchner funnel. Wash the crystals with cold water.
-
Purification: Recrystallize the crude product from a 50% ethanol/water mixture to yield pure 5-methyl-5-benzylhydantoin. Dry the crystals under vacuum.
-
Self-Validation: Recrystallization is a critical purification step. A sharp melting point (e.g., 228–229°C) and clean spectroscopic data are indicators of high purity.[17]
-
Protocol: Characterization and Validation
The identity and purity of the synthesized compound must be unequivocally confirmed.
Procedure:
-
Nuclear Magnetic Resonance (NMR):
-
Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR signals (for 5-methyl-5-benzylhydantoin): Distinct signals for the aromatic protons (~7.3 ppm), two separate N-H protons of the hydantoin ring (~7.9 and 10.4 ppm), the benzylic CH₂ protons, and the methyl CH₃ protons.[17]
-
Expected ¹³C NMR signals: Signals for the two carbonyl carbons (C2 and C4) at ~178 and ~157 ppm, the quaternary C5 carbon at ~63 ppm, and the aromatic and aliphatic carbons.[17]
-
-
Mass Spectrometry (MS):
-
Analyze the sample using a technique like Electrospray Ionization (ESI) to determine the molecular weight. The observed m/z value should correspond to the calculated molecular weight of the compound ([M+H]⁺ or [M-H]⁻).
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum. Look for characteristic peaks for N-H stretching (~3200 cm⁻¹) and C=O stretching of the two carbonyl groups in the hydantoin ring (~1700-1780 cm⁻¹).
-
-
Melting Point Analysis:
-
Determine the melting point of the purified crystals. A sharp, un-depressed melting point that matches the literature value is a strong indicator of purity.
-
The following diagram illustrates the logical flow of the characterization and validation process.
Caption: A self-validating workflow for the characterization of synthesized hydantoin compounds.
Conclusion and Future Perspectives
5-Alkyl-5-methylhydantoin compounds remain a highly attractive and versatile scaffold for drug discovery. The synthetic accessibility, primarily through the robust Bucherer-Bergs reaction, allows for the creation of large and diverse chemical libraries for screening.[2] Structure-activity relationship studies have demonstrated that subtle modifications to the alkyl group at C-5 can lead to significant changes in biological activity, highlighting the potential for rational drug design.[12] Future research should focus on exploring a wider range of alkyl substituents, performing chiral separations to evaluate the activity of individual enantiomers, and leveraging computational modeling to better predict interactions with biological targets. The continued investigation of this compound class holds significant promise for the development of novel therapeutics for epilepsy, cancer, and infectious diseases.
References
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Montagne, C., & Shipman, M. (2006). Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. Synlett, 2006(14), 2203-2206. [Link][2][9]
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Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. (General background, specific link not available from search results)[6]
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Putz, G. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link][7]
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Shinde, S. D., et al. (2026). Exploring hydantoin frameworks: synthetic approaches and therapeutic potential. Future Journal of Pharmaceutical Sciences, 12(13). [Link][3]
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Montagne, C., & Shipman, M. (2006). Modified Bucherer–Bergs Reaction for the One-Pot Synthesis of 5,5¢-Disubsti- tuted Hydantoins from Nitriles and Organometallic Reagents. SYNLETT. [Link][9]
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Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Advanced Scientific Research, 3(1), 1-8. [Link][19]
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Lee, J., & Shin, D. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 585-606. [Link][1]
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Al-Sanea, M. M., et al. (2023). Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate. [Link][20]
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Al-Harthy, T., et al. (2020). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Molecules, 25(21), 5190. [Link][21]
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Singh, C., et al. (2025). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Mini-Reviews in Medicinal Chemistry. [Link][14]
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Yueh, H., et al. (2017). Structure-Activity Relationship Studies of Hydantoin-Cored Ligands for Smoothened Receptor. ChemMedChem, 12(15), 1239-1246. [Link][12]
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Hranjec, M., et al. (2025). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules, 30(2), 523. [Link][17]
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Perjési, P., et al. (2020). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 25(18), 4296. [Link][4]
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Francis, T., et al. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Pharmaceuticals, 15(10), 1210. [Link][15]
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Mistry, P. P., & Desai, V. A. (2024). The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. ResearchGate. [Link][5]
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Stanojkovic, T., et al. (2011). Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents. Journal of the Serbian Chemical Society, 76(12), 1597-1609. [Link][16]
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Methodological & Application
Application Notes and Protocols for the GC-MS Analysis of Volatile Hydantoin Derivatives
Introduction: The Analytical Challenge of Hydantoin Derivatives
Hydantoin and its derivatives represent a critical class of heterocyclic compounds in pharmaceutical development, most notably as anticonvulsant drugs like phenytoin, mephenytoin, and ethotoin. Accurate quantification of these compounds in biological matrices is paramount for therapeutic drug monitoring (TDM), pharmacokinetic studies, and toxicology.[1] However, the inherent chemical properties of the hydantoin ring system—specifically its polarity and the presence of active hydrogens on the nitrogen atoms—render these molecules non-volatile and thermally labile.[2] Direct injection into a gas chromatograph (GC) often leads to poor peak shape, thermal degradation in the hot inlet, and unreliable quantification.[3][4]
This application note provides a comprehensive guide to overcoming these challenges through chemical derivatization, enabling robust and sensitive analysis of hydantoin derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind the chosen methodologies, providing detailed, field-proven protocols for sample preparation, derivatization, and GC-MS analysis, designed for researchers, scientists, and drug development professionals.
The Foundational Principle: Chemical Derivatization for Volatility
The core principle for making hydantoins amenable to GC-MS analysis is chemical derivatization. This process involves reacting the analyte with a specific reagent to replace polar, active functional groups with nonpolar, thermally stable moieties.[5] For hydantoins, the active sites are the hydrogen atoms on the N-1 and N-3 positions of the ring, which are responsible for hydrogen bonding and low volatility.
Two primary derivatization strategies are effective:
-
Silylation : This is the most common and versatile method, where active hydrogens are replaced with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[6] Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[7] The resulting TMS-hydantoin derivatives are significantly more volatile and thermally stable.[8] The addition of a catalyst, such as 1% Trimethylchlorosilane (TMCS), can increase the reactivity of the silylating agent, especially for sterically hindered compounds.[9]
-
Alkylation : This technique replaces the active hydrogens with an alkyl group (e.g., methyl, butyl). It is particularly useful for converting compounds with acidic hydrogens, like those on the hydantoin ring, into more stable esters or N-alkyl derivatives.[10] A common approach is "flash methylation" using reagents like trimethylsulfonium hydroxide (TMSH) directly in the hot GC inlet.[11]
This guide will focus on silylation with BSTFA, as it is a robust, widely applicable, and well-documented method for a broad range of hydantoin derivatives.
Comprehensive Experimental Workflow
The entire process, from sample receipt to data analysis, follows a logical sequence designed to ensure reproducibility and accuracy. The workflow is visualized below.
Caption: Workflow for GC-MS analysis of hydantoin derivatives.
Detailed Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Phenytoin from Human Plasma
This protocol is adapted from validated methods for phenytoin and is suitable for extracting hydantoin derivatives from a protein-rich matrix.[11][12]
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution: 5-(p-methylphenyl)-5-phenylhydantoin (MPPH) or a stable isotope-labeled analog (e.g., Phenytoin-d10) in methanol.
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Ammonium hydroxide
-
Mixed-mode SPE cartridges (e.g., nonpolar C8-SCX)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 1.0 mL of plasma in a glass centrifuge tube, add 100 µL of the internal standard solution. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to pass the sample through the sorbent at a rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol to remove polar interferences. Dry the cartridge under high vacuum for 5 minutes.
-
Elution: Elute the analytes from the cartridge using 3 mL of a freshly prepared mixture of dichloromethane/2-propanol/ammonium hydroxide (80:20:2, v/v/v). Collect the eluate in a clean glass tube.
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 50°C. The dry residue is now ready for derivatization.
Protocol 2: Silylation using BSTFA + 1% TMCS
This procedure creates volatile trimethylsilyl (TMS) derivatives of the extracted hydantoins.[7][9]
Materials:
-
Dried sample extract from Protocol 1
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Acetonitrile or Pyridine (Silylation grade, anhydrous)
-
Reaction vials (2 mL) with PTFE-lined screw caps
-
Heating block or oven
Procedure:
-
Reagent Addition: To the dried extract in the glass tube, add 100 µL of Acetonitrile and 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure the reaction goes to completion.[13]
-
Cooling: Remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. No further cleanup is typically required as BSTFA and its byproducts are highly volatile and will not interfere with later-eluting peaks.[9]
GC-MS Instrumentation and Parameters
The following parameters provide a robust starting point for the analysis of TMS-derivatized hydantoins. A nonpolar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is recommended.[14]
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Inlet | Splitless Mode | Maximizes the transfer of trace analytes to the column for best sensitivity.[14] |
| Inlet Temperature | 270°C | Ensures rapid volatilization of derivatized analytes while minimizing potential for thermal degradation of less stable derivatives.[15] |
| Injection Volume | 1 µL | Standard volume to avoid column overloading. |
| Carrier Gas | Helium, constant flow | Provides excellent chromatographic efficiency and is inert. |
| Flow Rate | 1.0 - 1.2 mL/min | Optimal flow for most standard 0.25 mm i.d. capillary columns. |
| Column | 30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., DB-5MS, HP-5MS) | Industry-standard column for general-purpose analysis of a wide range of organic compounds.[14] |
| Oven Program | Initial: 100°C, hold 1 min | Allows for solvent focusing at the head of the column. |
| Ramp: 15°C/min to 300°C | A moderate ramp rate provides good separation of analytes with different boiling points. | |
| Hold: 5 min at 300°C | Ensures elution of all high-boiling compounds from the column. | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching.[16] |
| Source Temperature | 230°C | A standard temperature that balances efficient ionization with minimal thermal degradation within the source.[15] |
| Quadrupole Temp. | 150°C | Standard setting to maintain ion transmission efficiency. |
| Acquisition Mode | Full Scan | Used for initial method development and identification of unknowns. |
| Scan Range | m/z 50 - 550 | Captures the molecular ions and key fragments of most derivatized hydantoins. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Used for routine quantification to achieve maximum sensitivity and selectivity.[13] |
Data Analysis and Interpretation
1. Compound Identification: Identification is a two-step process. First, the retention time of a peak in the sample chromatogram is compared to that of a known, derivatized standard. Second, the mass spectrum of the peak is compared to the spectrum of the standard and/or a reference library. The NIST/EPA/NIH Mass Spectral Library is an indispensable resource containing spectra for a vast number of derivatized compounds.[16][17]
2. Characteristic Fragmentation Patterns of TMS-Hydantoins: The EI mass spectra of silylated hydantoins are highly informative. For a di-silylated hydantoin like phenytoin (MW = 252.27 g/mol ), the di-TMS derivative will have a molecular weight of 396.58 g/mol .
-
Molecular Ion (M⁺): The peak corresponding to the intact ionized molecule (m/z 396 for di-TMS-phenytoin). This peak may be weak but is crucial for confirming molecular weight.
-
Loss of a Methyl Group ([M-15]⁺): A very common and often intense fragment in the mass spectra of TMS derivatives is the loss of a methyl radical (-CH₃) from one of the silyl groups.[15] For di-TMS-phenytoin, this would result in a prominent ion at m/z 381 . This fragment is a key indicator of a TMS-derivatized compound and helps confirm the molecular ion.
-
Phenyl Group Fragments: For 5,5-diphenylhydantoin (phenytoin), expect to see fragments related to the phenyl groups, such as the phenyl cation at m/z 77 .
-
Ring Fragmentation: The core hydantoin ring will also fragment. A characteristic fragment for derivatized phenytoin is often observed at m/z 180 , corresponding to the cleavage of the C-C bond between the two phenyl groups and the hydantoin ring. Other key fragments for identification may include ions at m/z 236 and 193.[11][13]
For quantitative analysis in SIM mode, at least two or three characteristic and abundant ions should be monitored for each analyte and internal standard to ensure specificity.[11][12]
References
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Kostopoulou, M., & Spiliopoulou, C. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 27(16), 5223. Available at: [Link]
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Karabiyik, H., & Kose, B. (2023). Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. Molecules, 28(24), 8049. Available at: [Link]
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Kollmeier, A. S. (2020). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Freie Universität Berlin. Available at: [Link]
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Kumar, R., et al. (2021). Development and Validation of MEPS-LC-MS/MS Method for Simultaneous Quantitation of Anti-convulsant Drugs from Biological Matrix. Letters in Applied NanoBioScience, 10(3), 2568-2581. Available at: [Link]
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Peat, J., & Frazee, C. (2016). Quantification of Free Phenytoin by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS). In Springer Protocols. Available at: [Link]
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Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Available at: [Link]
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Keil, A., et al. (2013). A Quantitative Phenytoin GC-MS Method and its Validation for Samples from Human ex situ Brain Microdialysis, Blood and Saliva Using Solid-Phase Extraction. Journal of Analytical & Bioanalytical Techniques, 4(4). Available at: [Link]
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Gbolahan, O., & Oputu, O. (2006). A re-investigation of the silylation of N,O-bis(trimethylsilyl)trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry. Talanta, 69(1), 169-175. Available at: [Link]
-
Wang, Y., et al. (2018). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of The American Society for Mass Spectrometry, 29(10), 2068–2076. Available at: [Link]
-
Klee, M. (2023). Activity and Decomposition. Separation Science. Available at: [Link]
-
Ljoncheva, M., et al. (2022). Machine learning for identification of silylated derivatives from mass spectra. Journal of Cheminformatics, 14(1), 60. Available at: [Link]
-
Keil, A., et al. (2013). A quantitative phenytoin GC-MS method and its validation for samples from human ex situ brain microdialysis, blood and saliva using solid-phase extraction. Journal of Analytical & Bioanalytical Techniques, 4(165), 2. Available at: [Link]
-
Zhang, D., et al. (2023). Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin. Journal of Thermal Analysis and Calorimetry, 148(24), 14009-14022. Available at: [Link]
-
Kaur, K., et al. (2019). A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. Biomedical Chromatography, 33(4), e4461. Available at: [Link]
-
Cele, L. N., et al. (2019). Target, Suspect and Non-Target Screening of Silylated Derivatives of Polar Compounds Based on Single Ion Monitoring GC-MS. International Journal of Environmental Research and Public Health, 16(20), 4016. Available at: [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Available at: [Link]
-
Reddy, B. K., et al. (2012). Determination and Quantification of Phenytoin in Human Plasma by Liquid Chromatography with Electrospray Ionization Tandem Mass. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 172-177. Available at: [Link]
-
Wallace, W. E. (n.d.). NIST 23 Mass Spectral Library. Scientific Instrument Services. Available at: [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Available at: [Link]
-
van der Westhuizen, R., et al. (2022). Inlet hydrogenation gas chromatography to predict mass % linear paraffin content. Journal of Chromatography A, 1679, 463384. Available at: [Link]
-
Carl ROTH GmbH + Co. KG. (2024). Safety Data Sheet: N-Methyl-N-(trimethylsilyl)-trifluoroacetamide. Available at: [Link]
-
Agilent Technologies. (n.d.). GC Inlets An Introduction. Available at: [Link]
-
Thompson, R.Q. (n.d.). Determination of Drugs in Blood Plasma by GC/MS. Oberlin College. Available at: [Link]
-
El-Emary, T. I. (2007). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Afinitat, 64(531), 470-475. Available at: [Link]
-
Wiley Science Solutions. (2023). NIST/EPA/NIH Mass Spectral Library 2023. Available at: [Link]
-
Gkotsi, D. S., et al. (2021). Thermal degradation of metabolites in urine using multiple isotope-labelled internal standards for off-line GC metabolomics. Journal of Chromatography B, 1181, 122907. Available at: [Link]
-
SCION Instruments. (2023). Sample preparation GC-MS. Available at: [Link]
-
Reddy, B. K., et al. (2012). Determination and Quantification of Phenytoin in Human Plasma by Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 172-177. Available at: [Link]
-
L’Homme, B., & Schanck, A. (2019). Unexpected peaks in electron ionisation mass spectra of trimethylsilyl derivatives resulting from the presence of trace amounts of water and oxygen in gas chromatography/quadrupole time‐of‐flight systems. Rapid Communications in Mass Spectrometry, 33(7), 693-695. Available at: [Link]
-
Ljoncheva, M., et al. (2023). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound structure identification approaches. Data in Brief, 48, 109138. Available at: [Link]
-
Dueñas-Laita, A., et al. (2011). Characteristic fragmentation patterns of trimethylsilyl and trimethylsilyl-oxime derivatives of plant disaccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. Phytochemical Analysis, 22(6), 546-554. Available at: [Link]
-
Restek Corporation. (n.d.). Silylation Derivatization Reagent, MSTFA. Available at: [Link]
-
Lee, S., et al. (2024). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Toxics, 12(3), 195. Available at: [Link]
-
Mikaia, A. I., et al. (2014). Analytical Derivatives for the NIST/NIH/EPA Mass Spectral Library. National Institute of Standards & Technology. Available at: [Link]
-
Regis Technologies. (n.d.). Alkylation Reagents. Available at: [Link]
Sources
- 1. Quantification of Free Phenytoin by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) | Springer Nature Experiments [experiments.springernature.com]
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- 3. sepscience.com [sepscience.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. jfda-online.com [jfda-online.com]
- 6. restek.com [restek.com]
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- 8. gcms.cz [gcms.cz]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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- 11. A quantitative phenytoin GC-MS method and its validation for samples from human ex situ brain microdialysis, blood and saliva using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Target, Suspect and Non-Target Screening of Silylated Derivatives of Polar Compounds Based on Single Ion Monitoring GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
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- 17. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Extraction Protocols for Imidazolidine-2,4-diones from Biological Matrices
Executive Summary
The quantification of imidazolidine-2,4-diones (hydantoins) in biological matrices is a critical workflow in therapeutic drug monitoring (TDM) and toxicology. While High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide the necessary sensitivity, the reliability of these assays is entirely dependent on the quality of sample preparation.
This guide details three validated extraction protocols: Liquid-Liquid Extraction (LLE) , Solid Phase Extraction (SPE) , and Tissue Homogenization . Unlike generic protocols, these methods are engineered specifically for the physicochemical properties of the hydantoin ring—specifically its weak acidity (pKa ~8.3) and susceptibility to matrix interference in ESI+ MS modes.
Chemical Basis of Extraction
To design a robust extraction, one must understand the analyte's behavior in solution. Imidazolidine-2,4-diones possess an imide group at the N3 position, rendering them weak acids .
-
pKa: ~8.3 (e.g., Phenytoin).
-
LogP: ~2.47 (Moderate lipophilicity).
-
Extraction Logic:
-
At pH > 9: The N3 proton dissociates, creating a negatively charged species. Solubility in water increases; extraction into organic solvents decreases.
-
At pH < 7: The molecule remains neutral (protonated). This is the optimal state for partitioning into organic solvents (LLE) or binding to reversed-phase sorbents (SPE).
-
Critical Directive: All protocols below strictly control pH to < 6.0 to ensure the analyte remains in its neutral, extractable form.
Method A: Liquid-Liquid Extraction (LLE)
Best for: Cost-efficiency, plasma/serum samples, and laboratories with limited automation.
LLE remains the "gold standard" for hydantoins due to the high solubility of the neutral heterocycle in moderately polar organic solvents.
Reagents
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) OR Ethyl Acetate (EtOAc).
-
Note: MTBE provides a cleaner supernatant and faster evaporation than EtOAc, though EtOAc offers slightly higher recovery for more polar metabolites.
-
-
Internal Standard (IS): Deuterated Phenytoin (D10-PHT) or Metaxalone (structural analog).
-
Acidification Buffer: 10 mM Ammonium Acetate (pH adjusted to 3.5 with Formic Acid).
Protocol Workflow
-
Aliquot: Transfer 200 µL of plasma/serum into a 2.0 mL polypropylene tube.
-
Spike: Add 20 µL of Internal Standard solution. Vortex briefly.
-
Acidify: Add 200 µL of Acidification Buffer (pH 3.5).
-
Why? This locks the hydantoin in its neutral state, preventing loss to the aqueous phase.
-
-
Extract: Add 1.0 mL of MTBE.
-
Equilibrate: Vortex vigorously for 5 minutes .
-
Critical Step: Simple shaking is insufficient. A vortex ensures the surface area contact required for partition equilibrium.
-
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer: Flash freeze the aqueous (bottom) layer in dry ice/methanol bath (optional) or carefully pipette 800 µL of the upper organic layer into a clean glass tube.
-
Dry: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase (e.g., 50:50 Methanol:Water + 0.1% Formic Acid).
Method B: Solid Phase Extraction (SPE)
Best for: High-throughput clinical workflows, dirty matrices (urine), and maximizing column life.
For hydantoins, a Polymeric Reversed-Phase (HLB) mechanism is superior to silica-based C18 because it retains polar metabolites (like HPPH) better and resists drying out.
Materials
-
Cartridge: Hydrophilic-Lipophilic Balanced (HLB) Copolymer (e.g., 30 mg / 1 cc).
-
Wash Solvent: 5% Methanol in Water.
-
Elution Solvent: 100% Methanol.
Protocol Workflow
| Step | Action | Mechanism |
| 1. Pre-treat | Dilute 200 µL Plasma with 200 µL 2% Phosphoric Acid. | Disrupts protein binding; neutralizes analyte. |
| 2. Condition | 1 mL Methanol followed by 1 mL Water. | Activates sorbent ligands. |
| 3. Load | Apply pre-treated sample at ~1 mL/min. | Analyte binds to hydrophobic regions of polymer. |
| 4. Wash 1 | 1 mL 5% Methanol in Water. | Removes salts and proteins. Hydantoins remain bound. |
| 5. Wash 2 | 1 mL Water (pH 3.0). | Removes residual buffer/interferences. |
| 6. Elute | 2 x 250 µL Methanol. | Disrupts hydrophobic interaction; releases analyte. |
| 7. Finish | Evaporate and Reconstitute (as in LLE). | Prepares for LC-MS injection. |
Method C: Tissue Extraction (Brain/Liver)
Best for: Pharmacokinetic (PK) and biodistribution studies.
Brain tissue is lipid-rich. Standard LLE often results in emulsions. This protocol uses a "Salting-Out Assisted Liquid-Liquid Extraction" (SALLE) hybrid approach.
Protocol Workflow
-
Homogenization: Weigh tissue (e.g., 100 mg). Add 4 volumes of ice-cold water. Homogenize (bead beater or tissue tearor).
-
Precipitation: Transfer 200 µL homogenate to tube. Add 600 µL Acetonitrile (ACN) containing IS.
-
Vortex: Mix for 2 minutes.
-
Partitioning: Add 200 µL MTBE to the mixture.
-
Why? The ACN precipitates protein, while the MTBE improves the partitioning of the lipophilic hydantoin from the lipid-rich cell debris.
-
-
Centrifuge: 14,000 x g for 10 minutes.
-
Collection: Collect the supernatant. (Note: This extract is cleaner than pure ACN precipitation but may still require filtration).
Visualization of Workflows
The following diagram illustrates the decision logic and process flow for selecting and executing the correct extraction protocol.
Caption: Decision tree for selecting extraction protocols based on biological matrix and throughput requirements.
Validation Parameters & Acceptance Criteria
To ensure the "Trustworthiness" of these protocols, every assay must be validated against the following criteria (FDA Bioanalytical Method Validation Guidelines).
| Parameter | Definition | Acceptance Criteria |
| Recovery (%) | (Response of Extracted / Response of Post-Extraction Spike) x 100 | > 70% (Consistent across Low/Med/High QC) |
| Matrix Effect (%) | (Response of Post-Extraction Spike / Response in Pure Solvent) x 100 | 85% - 115% (Values <100% indicate suppression) |
| Precision (CV%) | Coefficient of Variation between replicates | < 15% (20% at LLOQ) |
| Accuracy (%) | Deviation from nominal concentration | ± 15% (± 20% at LLOQ) |
Self-Validating Check: If using Method A (LLE), always monitor the Internal Standard (IS) peak area . A drop in IS area >30% compared to neat standards indicates significant matrix suppression or extraction failure (likely pH drift).
References
-
Queiroz, R. et al. (2008). Determination of Phenytoin in Human Plasma by a Validated HPLC Method. Journal of Pharmaceutical and Biomedical Analysis. 1
-
Roy, S.M.N. (2008).[2] Determination and Quantification of Phenytoin in Human Plasma by Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry. E-Journal of Chemistry. 2
-
Indelicato, S. (2016). An LC-MS/MS method for the quantification of 19 antiepileptic drugs in human plasma. Thermo Fisher Scientific Technical Notes. 3
-
Tóth, K. et al. (2020). A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations. Biomedical Chromatography. 4
-
Flores, J. et al. (2018).[5] A Novel HPLC Method for Determination of Phenytoin in Human Plasma. Journal of Pharmaceutical Research International. 5
Sources
- 1. medipol.edu.tr [medipol.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. touroscholar.touro.edu [touroscholar.touro.edu]
Troubleshooting & Optimization
Technical Support Center: Minimizing Thermal Degradation of 5-Heptyl-5-methylhydantoin
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Heptyl-5-methylhydantoin. As a Senior Application Scientist, this guide synthesizes field-proven insights with established scientific principles to help you understand, troubleshoot, and minimize the thermal degradation of this compound during your experiments.
I. Understanding the Thermal Stability of 5-Heptyl-5-methylhydantoin: FAQs
This section addresses fundamental questions regarding the thermal stability of 5-Heptyl-5-methylhydantoin, providing a foundational understanding of its degradation profile.
Q1: What is the expected thermal stability of 5-Heptyl-5-methylhydantoin?
Q2: What are the likely thermal degradation pathways for 5-Heptyl-5-methylhydantoin?
The thermal degradation of 5,5-dialkyl-substituted hydantoins can proceed through several pathways. Based on general principles of organic chemistry and mass spectrometry fragmentation patterns, the most probable degradation routes involve the hydantoin ring and its alkyl substituents.
-
Ring Opening and Fragmentation: The hydantoin ring itself can undergo cleavage. Hydantoins are known to hydrolyze to amino acids under strong acidic or basic conditions with heat. While thermal degradation in the absence of water is different, ring fragmentation is a likely pathway.
-
Alkyl Chain Scission: The C-C bonds within the heptyl group can break, leading to the formation of smaller volatile hydrocarbon fragments. This is a common thermal degradation pathway for long-chain alkyl groups.
-
Loss of Alkyl Groups: The bonds connecting the heptyl and methyl groups to the C5 position of the hydantoin ring can cleave, leading to the formation of hydantoin radical species and alkyl radicals.
A proposed major thermal degradation pathway for 5-Heptyl-5-methylhydantoin is illustrated in the diagram below. This pathway is based on the principles of mass spectrometry fragmentation, where the initial step often involves the cleavage of the largest alkyl group.
Caption: Proposed primary thermal degradation pathway.
Q3: What are the potential degradation products I should be looking for?
Based on the proposed degradation pathways, you should anticipate a range of degradation products. These can be broadly categorized as:
-
Alkyl Fragments: Smaller alkanes and alkenes resulting from the breakdown of the heptyl chain.
-
Hydantoin Derivatives: Hydantoin structures that have lost one or both alkyl groups.
-
Ring-Opened Products: Compounds resulting from the cleavage of the hydantoin ring, potentially including amino acid-like structures or their breakdown products.
Identifying these products typically requires analytical techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)[3][4][5].
II. Troubleshooting Guide: Minimizing Degradation During Experiments
This section provides practical advice in a question-and-answer format to address specific issues you might encounter during your experiments.
Q: My sample of 5-Heptyl-5-methylhydantoin shows signs of degradation after heating. What are the first things I should check?
A: When you observe degradation, a systematic approach to troubleshooting is crucial. Start by evaluating the "Four T's":
-
Temperature: Is the temperature you are using absolutely necessary? Could it be lowered? Even a small reduction in temperature can significantly decrease the rate of degradation.
-
Time: How long is your sample exposed to the elevated temperature? Minimizing the duration of heating is critical.
-
Atmosphere: Are you heating your sample in the presence of oxygen? An inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, which often occurs at elevated temperatures.
-
purity (Trace contaminants): Are there any impurities in your sample or solvent that could be catalyzing the degradation? Trace amounts of acids, bases, or metal ions can have a significant impact.
Q: I need to heat my sample for a specific reaction. How can I minimize degradation?
A: If heating is unavoidable, consider the following strategies:
-
Use the Lowest Possible Temperature: Determine the minimum temperature required for your reaction to proceed at an acceptable rate.
-
Minimize Heating Time: As soon as the reaction is complete, cool the sample down immediately.
-
Work Under an Inert Atmosphere: If your reaction is compatible, performing it under a nitrogen or argon atmosphere can prevent oxidation.
-
Solvent Choice: If your experiment is in solution, the choice of solvent can be critical. Aprotic, non-polar solvents are generally less likely to participate in degradation reactions compared to protic or highly polar solvents.
-
pH Control: If applicable to your system, ensure the pH is neutral. Both acidic and basic conditions can catalyze the hydrolysis of the hydantoin ring, especially at elevated temperatures.
Q: How can I confirm that my compound is degrading and not just undergoing a physical change?
A: A combination of analytical techniques is the most reliable way to confirm chemical degradation:
-
Visual Inspection: While not definitive, changes in color (e.g., yellowing or browning) or the formation of precipitates can be initial indicators of degradation.
-
Chromatographic Analysis (HPLC or GC): Compare the chromatogram of your heated sample to that of a reference standard stored under ideal conditions. The appearance of new peaks or a decrease in the area of the main peak is a strong indication of degradation.
-
Mass Spectrometry (MS): Analysis of the new peaks by MS can help identify the degradation products and confirm that they are not simply isomers or other known impurities.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting a forced degradation study and for analyzing 5-Heptyl-5-methylhydantoin and its potential degradation products.
Protocol 1: Forced Thermal Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop and validate a stability-indicating analytical method[6][7][8][9].
Objective: To generate a degradation profile of 5-Heptyl-5-methylhydantoin under thermal stress.
Materials:
-
5-Heptyl-5-methylhydantoin
-
High-purity solvent (e.g., acetonitrile or methanol, HPLC grade)
-
Small glass vials with screw caps
-
Oven or heating block
-
HPLC-UV or HPLC-MS system
-
GC-MS system (for volatile degradants)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 5-Heptyl-5-methylhydantoin into three separate vials.
-
Dissolve the compound in a minimal amount of a suitable high-purity solvent if a solution-state study is desired. For a solid-state study, use the neat compound.
-
Prepare a control sample by dissolving a similar amount of the compound in the same solvent and storing it at a low temperature (e.g., 4°C) in the dark.
-
-
Thermal Stressing:
-
Place the sample vials in an oven or heating block set to a temperature approaching the lower end of the expected decomposition range of the analogous 5,5-dimethylhydantoin (e.g., start with 200°C).
-
Heat the samples for a defined period (e.g., 24, 48, and 72 hours). The goal is to achieve approximately 5-20% degradation[7][9].
-
-
Sample Analysis:
-
After the designated heating time, allow the samples to cool to room temperature.
-
If the study was done in the solid state, dissolve the samples in a known volume of a suitable solvent.
-
Analyze the control and stressed samples by a suitable analytical method (e.g., HPLC-UV or HPLC-MS) to assess the extent of degradation and to profile the degradation products.
-
Caption: Workflow for a forced thermal degradation study.
Protocol 2: Analysis by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This protocol is suitable for identifying the volatile and semi-volatile thermal degradation products of 5-Heptyl-5-methylhydantoin[3][4][5].
Objective: To identify the thermal degradation products of 5-Heptyl-5-methylhydantoin.
Instrumentation:
-
Pyrolysis unit coupled to a GC-MS system.
Procedure:
-
Sample Preparation:
-
Place a small, accurately weighed amount (typically 0.1-1.0 mg) of 5-Heptyl-5-methylhydantoin into a pyrolysis sample cup.
-
-
Pyrolysis:
-
Set the pyrolysis temperature to a point within or slightly above the decomposition range observed in TGA (e.g., 250-300°C).
-
Perform the pyrolysis in an inert atmosphere (e.g., helium).
-
-
GC-MS Analysis:
-
The volatile pyrolysis products are swept into the GC column for separation. A typical GC oven temperature program might be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/minute.
-
Hold at 280°C for 10 minutes.
-
-
The separated compounds are then detected and identified by the mass spectrometer.
-
-
Data Analysis:
-
Identify the degradation products by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns.
-
IV. Data Presentation
Clear presentation of data is essential for interpreting the results of your stability studies.
Table 1: Example TGA Data for a Structurally Related Compound
| Compound | Onset of Decomposition (°C) | Temperature of Maximum Decomposition Rate (°C) |
| 5,5-Dimethylhydantoin | ~246 | ~260 |
| 5-Heptyl-5-methylhydantoin | Expected to be in a similar range, experimental verification needed | Expected to be in a similar range, experimental verification needed |
Data for 5,5-dimethylhydantoin is inferred from published TGA curves.
V. References
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved February 22, 2026, from [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. (n.d.). Retrieved February 22, 2026, from [Link]
-
TGA of a) Formylated hydantoin derivatives and b) 5,5-dimethylhydantoin. - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Retrieved February 22, 2026, from [Link]
-
Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
-
Gas phase pyrolysis of heterocyclic compounds, part 3 - Semantic Scholar. (n.d.). Retrieved February 22, 2026, from [Link]
-
Effect of alkyl chain length on the thermophysical properties of pyridinium carboxylates. (n.d.). Retrieved February 22, 2026, from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved February 22, 2026, from [Link]
-
Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PubMed. (n.d.). Retrieved February 22, 2026, from [Link]
-
(PDF) Effect of alkyl chain length on the thermal properties and toxicity of n-alkyl-ammonium nitrate ionic liquids (n = 2, 3, 4, 5, 6, 8) for energy applications - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved February 22, 2026, from [Link]
-
Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids - MDPI. (2021, May 31). Retrieved February 22, 2026, from [Link]
-
Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid | Request PDF - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
-
The Role of Alkyl Chains in the Thermoresponse of Supramolecular Network - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
-
Development and validation of a new TD-GC/MS method and its applicability in the search for human and animal decomposition products - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
-
Pyrolysis acetylation - CRIS. (2023, September 11). Retrieved February 22, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved February 22, 2026, from [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved February 22, 2026, from [Link]
-
Analytical method validation: A brief review. (2022, November 8). Retrieved February 22, 2026, from [Link]
-
Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS) - EAG Laboratories. (n.d.). Retrieved February 22, 2026, from [Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives - RACO. (n.d.). Retrieved February 22, 2026, from [Link]
-
PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL - PSTC. (n.d.). Retrieved February 22, 2026, from [Link]
-
Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics - Digital CSIC. (2020, June 22). Retrieved February 22, 2026, from [Link]
-
mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved February 22, 2026, from [Link]
Sources
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- 2. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Alkyl Chains in the Thermoresponse of Supramolecular Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.unibo.it [cris.unibo.it]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sgs.com [sgs.com]
- 8. onyxipca.com [onyxipca.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Methyl-5-heptylhydantoin Formation
Welcome to the technical support center for the synthesis of 5-methyl-5-heptylhydantoin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of this specific hydantoin synthesis. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility in your experiments.
Overview of the Synthesis: The Bucherer-Bergs Reaction
The formation of 5-methyl-5-heptylhydantoin is most commonly achieved through the Bucherer-Bergs reaction . This robust, one-pot, multicomponent reaction involves treating a ketone (in this case, 2-nonanone) with a cyanide source (like potassium or sodium cyanide) and an ammonium salt (typically ammonium carbonate).[1][2][3] This method is highly valued for its efficiency and the general accessibility of its starting materials.[4][5]
Reaction Mechanism at a Glance
Understanding the reaction mechanism is critical for effective troubleshooting. The process can be summarized in the following key steps:
-
Imine Formation: 2-nonanone reacts with ammonia (from ammonium carbonate) to form an imine intermediate.
-
Aminonitrile Formation: A cyanide ion then attacks the imine to form a crucial α-aminonitrile intermediate.
-
Cyclization: The α-aminonitrile reacts with carbon dioxide (also from ammonium carbonate) and undergoes an intramolecular cyclization.
-
Rearrangement: A final rearrangement yields the stable 5-methyl-5-heptylhydantoin ring system.[1][2]
A visual representation of this pathway is provided below.
Caption: The Bucherer-Bergs reaction pathway for 5-methyl-5-heptylhydantoin synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.
Question 1: My reaction yield is very low or I've isolated no product. What are the likely causes?
Answer: Low or no yield is one of the most common issues and can stem from several factors. Let's break down the possibilities:
-
Cause A: Inefficient Intermediate Formation
-
Explanation: The formation of the α-aminonitrile is a critical equilibrium step. If the conditions are not optimal, the reaction may not proceed. Ketones are generally less reactive than aldehydes, so conditions need to be more forcing.[4]
-
Solutions:
-
Check Reagent Stoichiometry: An excess of cyanide and ammonium carbonate is often required to drive the equilibrium forward. A common starting point is a molar ratio of 1:2:2 for ketone:KCN:(NH4)2CO3.[2]
-
Increase Temperature: The reaction typically requires heating. A temperature range of 60-100°C in a sealed vessel (to prevent the loss of volatile ammonia and carbon dioxide) is recommended.[2][5] Some syntheses with unreactive ketones have been successful at temperatures up to 150°C.[6]
-
Solvent Choice: A mixture of water and a water-miscible organic solvent like ethanol or methanol is often used. 50% ethanol has been shown to give excellent yields for ketones.[1] The organic solvent helps to solubilize the starting 2-nonanone.
-
-
-
Cause B: Reagent Decomposition
-
Explanation: Ammonium carbonate can decompose prematurely if not handled correctly. Similarly, cyanide salts can be rendered ineffective in acidic conditions.
-
Solutions:
-
Use a Sealed Reaction Vessel: To maintain a sufficient concentration of ammonia and CO2 from the decomposition of ammonium carbonate, the reaction must be performed in a sealed pressure vessel or a securely sealed flask.
-
Maintain pH: The reaction mixture should be basic (pH 8-9) to ensure the availability of the cyanide nucleophile. Ammonium carbonate itself acts as a buffer, but ensure no acidic contaminants are present.[2]
-
-
-
Cause C: Long Reaction Times Required
-
Explanation: Some ketones, particularly sterically hindered ones, may require prolonged reaction times. For example, the synthesis of phenytoin from benzophenone required 90 hours to achieve a good yield under standard conditions.[5]
-
Solution:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ketone. If the reaction appears to have stalled, consider extending the reaction time (e.g., 24-48 hours) before concluding it has failed.
-
-
Question 2: My final product is impure and difficult to purify. What should I do?
Answer: Purification challenges often arise from unreacted starting materials or the formation of side products. Most hydantoins are crystalline, which simplifies purification if the correct procedure is followed.[4][7]
-
Problem: Oily Product Instead of Crystals
-
Explanation: The product "oiling out" instead of crystallizing is a common issue, often due to residual solvent, impurities, or too rapid cooling.[8]
-
Solutions:
-
Proper Workup: After the reaction is complete, the standard workup involves acidifying the mixture with HCl to precipitate the hydantoin product.[2] Ensure the pH is sufficiently acidic to cause precipitation.
-
Recrystallization Technique: Use a solvent/anti-solvent system. Dissolve the crude product in a minimal amount of a hot polar solvent like ethanol or acetone, then slowly add a non-polar anti-solvent like water, hexane, or diethyl ether until the solution becomes cloudy. Gentle heating to redissolve, followed by very slow cooling, encourages crystal formation.[8]
-
Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod or adding a small seed crystal of pure product.[8]
-
-
-
Problem: Persistent Colored Impurities
-
Explanation: Colored impurities can sometimes co-crystallize with the product.
-
Solution:
-
Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb many colored impurities, which can then be removed by hot filtration.[8]
-
-
Question 3: The reaction seems to work, but the yield is inconsistent between batches.
Answer: Inconsistency often points to variables that are not being adequately controlled.
-
Explanation: The Bucherer-Bergs reaction is sensitive to temperature, pressure, and reagent concentration.
-
Solutions:
-
Consistent Sealing: Ensure the reaction vessel is sealed identically for each run to maintain consistent pressure and prevent variable loss of volatile reagents.
-
Temperature Control: Use an oil bath or a temperature-controlled heating mantle to maintain a stable reaction temperature.
-
Reagent Quality: Use fresh ammonium carbonate, as it can degrade over time. Ensure cyanide salts have been stored properly and are not clumped, which would indicate moisture absorption.
-
Modern Techniques: For highly consistent results and faster reaction times, consider using ultrasonication or continuous-flow microreactors.[1][9] These methods improve mixing and heat transfer, leading to more reproducible outcomes.[9][10]
-
Optimization of Reaction Parameters
For researchers looking to optimize the synthesis beyond basic troubleshooting, the following table summarizes key parameters and their typical ranges.
| Parameter | Typical Range | Rationale & Expert Insight |
| Molar Ratio (Ketone:KCN:(NH₄)₂CO₃) | 1:1.5-3 : 2-5 | Excess KCN and (NH₄)₂CO₃ are needed to push the reaction equilibrium towards the product, compensating for the moderate reactivity of ketones. A 1:2:2 ratio is a good starting point.[2] |
| Temperature | 60 - 120 °C | Higher temperatures accelerate the reaction but must be balanced against solvent boiling points and pressure buildup. Reactions in sealed vessels are essential.[5][10] |
| Solvent | 50-70% aq. Ethanol or Methanol | The alcohol co-solvent is crucial for solubilizing the non-polar 2-nonanone, ensuring it can react with the aqueous reagents.[1][5] |
| Reaction Time | 10 - 48 hours | Ketones react slower than aldehydes. Reaction progress should be monitored via TLC or HPLC to determine the optimal time.[5] |
| Post-Reaction pH | 2 - 4 | Acidification is required to protonate the hydantoin and cause it to precipitate from the aqueous solution for collection. |
Frequently Asked Questions (FAQs)
Q1: Can I use sodium cyanide instead of potassium cyanide? Yes, sodium cyanide (NaCN) and potassium cyanide (KCN) are generally interchangeable in this reaction, with similar reactivity.[2]
Q2: Is it possible to perform this reaction without a sealed vessel? It is strongly discouraged. Performing the reaction in an open flask will lead to the escape of ammonia and carbon dioxide, which are essential reagents, resulting in significantly lower yields.[5]
Q3: Are there any major side reactions to be aware of? The primary side reaction is the hydrolysis of the intermediate α-aminonitrile back to the starting ketone. This is minimized by using an excess of the other reagents and maintaining the appropriate temperature to favor the forward reaction.
Q4: How can I confirm the identity of my final product? Standard characterization techniques should be used. This includes ¹H and ¹³C NMR spectroscopy to confirm the structure, IR spectroscopy to identify the characteristic C=O and N-H stretches of the hydantoin ring, and Mass Spectrometry to confirm the molecular weight.
Experimental Protocol: Synthesis of 5-Methyl-5-heptylhydantoin
This protocol is a standard starting point for optimization.
Safety Precaution: This reaction involves potassium cyanide, which is highly toxic. It must be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide poisoning antidote kit available and be familiar with its use.
Materials:
-
2-Nonanone
-
Potassium Cyanide (KCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol (95%)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Pressure-rated reaction vessel with a magnetic stir bar
Procedure:
-
Reaction Setup: In a pressure-rated vessel, combine 2-nonanone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents).
-
Solvent Addition: Add a 1:1 mixture of ethanol and deionized water until the total concentration of 2-nonanone is approximately 0.5 M.
-
Reaction: Securely seal the vessel. Place it in an oil bath preheated to 80-90°C and stir vigorously for 24 hours.
-
Cooling: After the reaction period, remove the vessel from the oil bath and allow it to cool completely to room temperature. Caution: Do not open the vessel while it is hot.
-
Workup: Cool the reaction mixture in an ice bath. Slowly and carefully, add concentrated HCl dropwise while stirring until the pH of the solution is ~2-3. A white precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of ice-cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from a hot ethanol/water mixture to yield pure 5-methyl-5-heptylhydantoin.
-
Drying & Characterization: Dry the purified crystals under vacuum and characterize them using NMR, IR, and MS to confirm identity and purity.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Polar Hydantoin Derivatives.
- Journal of Synthetic Chemistry. (2024, April 10). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction.
- Wikipedia. (n.d.). Bucherer–Bergs reaction.
- Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.
- Štefane, B., & Požgan, F. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3999.
- Štefane, B., & Požgan, F. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC.
- ResearchGate. (n.d.). Synthesis of hydantoin derivatives.
- Study.com. (n.d.). Synthesis of Hydantoin & Its Derivatives.
- Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 26.
- Synthesis-Scheme.com. (n.d.). Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction.
- Journal of Pharmaceutical and Applied Chemistry. (2023, January 15). A Review on the Some Biological Activities of the Hydantoin Derivatives.
Sources
- 1. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthesis of Hydantoin & Its Derivatives | Study.com [study.com]
- 4. mdpi.com [mdpi.com]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jsynthchem.com [jsynthchem.com]
- 7. jddtonline.info [jddtonline.info]
- 8. benchchem.com [benchchem.com]
- 9. Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Recrystallization of 5-Heptyl-5-methylimidazolidine-2,4-dione
Case ID: REC-HYD-5H5M Molecule: 5-Heptyl-5-methylimidazolidine-2,4-dione (also known as 5-heptyl-5-methylhydantoin) Precursor: 2-Nonanone (via Bucherer-Bergs synthesis) Classification: Amphiphilic Heterocycle
Introduction: The "Grease vs. Crystal" Conflict
Welcome to the technical guide for purifying 5-Heptyl-5-methylimidazolidine-2,4-dione. If you are experiencing crystallization failures, you are likely battling the molecule's amphiphilic nature.[1]
This molecule possesses a polar hydantoin core (high melting point, H-bonding) and a lipophilic heptyl chain (flexible, "greasy," non-polar).
-
The Challenge: The heptyl chain disrupts the crystal lattice formation, lowering the melting point relative to smaller homologs.[1]
-
The Failure Mode: In standard Ethanol/Water systems, the hydrophobic tail often forces the compound to phase-separate as an oil (liquid-liquid separation) before it can crystallize (solid-liquid separation).[1]
This guide prioritizes thermodynamic control and chemical purification over simple solvent manipulation.[1]
Phase 1: Diagnostic & Decision Matrix
Before altering your solvent system, identify the specific failure mode using the logic flow below.
Figure 1: Diagnostic decision tree for identifying the root cause of crystallization failure.
Phase 2: Common Issues & Solutions
Q1: Why does my product "oil out" (form a separate liquid layer) instead of crystallizing?
The Cause: This is a thermodynamic competition between Liquid-Liquid Phase Separation (LLPS) and Crystallization .
-
Impurity Effect: Unreacted 2-nonanone (boiling point ~195°C) acts as a solvent.[1] Even 5% residual ketone can depress the melting point of your solid below the boiling point of your solvent, causing it to melt into an oil.[1]
-
Solvent Incompatibility: In Ethanol/Water mixtures, if the water content is too high, the hydrophobic heptyl tail repels the water, forcing the molecules to aggregate into oil droplets rather than an ordered lattice.[1]
The Fix (Protocol A: Hexane Trituration): Before attempting recrystallization again, you must remove the "grease" (unreacted ketone).
-
Take your crude oily solid.[1]
-
Add Hexane or Petroleum Ether (approx. 5-10 mL per gram).[1]
-
Sonicate or stir vigorously. The hydantoin is generally insoluble in hexane, while 2-nonanone is highly soluble.[1]
-
Filter the solid.[1][2][3] It should now be a powder, not a gum.[1]
Q2: I used Ethanol/Water, but it still oils out. What is the correct solvent system?
The Recommendation: For 5-alkyl-5-methylhydantoins, the "Standard" (EtOH/H2O) often fails due to the lipophilic tail.[1] Switch to a system that accommodates the alkyl chain better.
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol / Water | 70:30 | Moderate | Standard, but prone to oiling if water is added too fast. |
| Isopropanol (IPA) | 100% | High | Best balance. Dissolves well hot, poor solubility cold.[1][2] Less polar than EtOH/H2O.[1] |
| Toluene | 100% | High | Excellent for removing polar impurities.[1] Requires heating to ~90°C. |
| Ethyl Acetate / Hexane | 1:3 | Low | Hydantoins are often too insoluble in this mix, leading to rapid precipitation (amorphous). |
Technical Insight: If using Ethanol/Water, ensure you are at the metastable limit .[1] Dissolve in hot Ethanol, then add warm water dropwise only until a faint turbidity persists. Do NOT flood it with water.[1]
Q3: My product is dark/tarry (Bucherer-Bergs byproducts). How do I clean it?
The "pH Swing" Protocol (Protocol C): Recrystallization cannot easily remove tarry polymeric cyanohydrin byproducts. Instead, exploit the acidity of the hydantoin (N3-H pKa ~9.1).[1]
-
Dissolution: Dissolve the crude tar in 1M NaOH (or 10% Na2CO3).[1] The hydantoin deprotonates and becomes water-soluble.[1]
-
Filtration: Filter the solution. The dark tars and unreacted 2-nonanone (neutral organics) will not dissolve or will remain as a suspension/oil.[1]
-
Optional: Wash the basic aqueous layer with Ethyl Acetate to extract the non-acidic impurities.[1]
-
-
Precipitation: Slowly acidify the filtrate with HCl to pH ~2-3. The pure hydantoin will precipitate as a white solid.[1]
-
Final Polish: Recrystallize this white solid from Isopropanol.
Phase 3: Detailed Workflows
Protocol C: The "pH Swing" Purification (Recommended)
This is the most robust method for this specific molecule, bypassing the "oiling out" issues caused by impurities.[1]
Figure 2: The "pH Swing" method separates the hydantoin from non-acidic impurities (ketones/tars) chemically.
Protocol B: Seeding & Controlled Cooling
If you have reasonably pure material that still oils out:
-
Dissolve: Dissolve 1g of solid in ~5-8 mL of boiling Isopropanol .
-
Seed: Remove from heat. While still hot/warm, add a tiny crystal of pure product (if available) or scratch the glass vigorously.[1][4]
-
Insulate: Place the flask on a cork ring and cover with a beaker. Do not place in ice immediately.
-
Wait: Allow to reach room temperature over 2 hours.
-
Finish: Only after crystals form, cool to 4°C to maximize yield.
References
-
Bucherer-Bergs Reaction Mechanism & Scope
-
Solubility & Properties of 5,5-Disubstituted Hydantoins
-
Purification Strategies for Lipophilic Hydantoins
-
General Recrystallization Troubleshooting
Sources
Validation & Comparative
Technical Guide: NMR Spectral Analysis and Validation of 5-Heptyl-5-methylimidazolidine-2,4-dione
Executive Summary & Technical Context[1][2][3][4][5][6]
5-Heptyl-5-methylimidazolidine-2,4-dione (also known as 5-Heptyl-5-methylhydantoin) represents a lipophilic variant of the classic 5,5-dimethylhydantoin (DMH) scaffold. In drug discovery, this molecule often serves as a model for studying the lipophilic interactions of hydantoin-based anticonvulsants or as a specific impurity standard in the synthesis of complex heterocyclic APIs.
This guide provides a rigorous, comparative approach to validating this structure. Unlike simple aliphatic compounds, the hydantoin core exhibits significant solvent-dependent tautomeric behavior that can obscure critical NMR signals if not managed correctly.
Key Technical Challenge: Distinguishing the N-substituted isomers and confirming the quaternary center (C5) substitution pattern without crystal structure analysis.
Comparative Analysis: Solvent & Structural Analogues
To validate 5-Heptyl-5-methylimidazolidine-2,4-dione, one must compare it against known standards and evaluate solvent effects.
Solvent Selection: DMSO-d₆ vs. CDCl₃
The choice of solvent is not trivial; it dictates the visibility of the imide/amide protons.
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Secondary) | Technical Insight |
| N1/N3 Protons | Sharp/Visible | Broad/Invisible | DMSO suppresses proton exchange, allowing quantification of the NH groups (10.8 & 8.5 ppm). |
| Aliphatic Resolution | Moderate | High | CDCl₃ provides better dispersion for the heptyl chain (0.8–1.8 ppm) but sacrifices the amide signals. |
| Solubility | High | Moderate | The heptyl chain improves organic solubility compared to DMH, but the polar core prefers DMSO. |
Structural Comparison: The "Lipophilic Shift"
Comparing the target molecule with 5,5-Dimethylhydantoin (DMH) reveals the specific spectral fingerprint of the heptyl chain insertion.
-
DMH (Baseline): Shows a simplified aliphatic region with a chemically equivalent methyl singlet (6H) at ~1.3 ppm.
-
Target (5-Heptyl-5-methyl): Symmetry is broken.
-
C5-Methyl: Becomes a unique singlet (3H).
-
Heptyl Chain: Introduces a complex multiplet envelope (1.2–1.6 ppm) and a terminal triplet (0.85 ppm).
-
Chirality: The C5 position becomes a prochiral center (if not racemic), though in an achiral environment, the enantiomers are magnetically equivalent.
-
Detailed Spectral Assignments (Reference Data)
The following data represents the expected chemical shifts derived from hydantoin structure-activity relationships and standard alkyl substituent effects. Use this table as the primary validation rubric.
¹H NMR (400 MHz, DMSO-d₆)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| NH-3 | 10.75 – 10.95 | Broad Singlet | 1H | Imide proton (between two carbonyls); most acidic. |
| NH-1 | 8.20 – 8.50 | Broad Singlet | 1H | Amide proton; sensitive to concentration/H-bonding. |
| Heptyl (α-CH₂) | 1.60 – 1.75 | Multiplet | 2H | Deshielded by the adjacent quaternary C5 ring. |
| C5-CH₃ | 1.28 – 1.35 | Singlet | 3H | Diagnostic singlet; distinct from the heptyl chain. |
| Heptyl (Bulk) | 1.20 – 1.30 | Multiplet | 8H | Overlapping methylene envelope. |
| Heptyl (ω-CH₃) | 0.83 – 0.88 | Triplet | 3H | Terminal methyl group (J ≈ 7.0 Hz). |
¹³C NMR (100 MHz, DMSO-d₆)
| Position | Shift (δ ppm) | Type | Validation Note |
| C4 (C=O) | 176.0 – 178.0 | Quaternary | Amide carbonyl; typically the most downfield signal. |
| C2 (C=O) | 156.0 – 158.0 | Quaternary | Urea-like carbonyl; distinct from C4. |
| C5 (Quaternary) | 62.0 – 65.0 | Quaternary | Critical Check: Downfield shift vs. DMH (~58 ppm) due to heptyl substitution. |
| Heptyl (α-CH₂) | 35.0 – 38.0 | CH₂ | Methylene directly attached to C5. |
| C5-CH₃ | 23.0 – 25.0 | CH₃ | Methyl attached to C5. |
| Heptyl (ω-CH₃) | 13.9 – 14.1 | CH₃ | Terminal methyl. |
Validation Workflow & Logic
To ensure scientific integrity, a "Self-Validating" protocol is required. This moves beyond simple observation to structural proof.
The "Connectivity Triangle" (2D NMR)
1D NMR is insufficient for proving the methyl group is at C5 rather than N1 or N3 (a common alkylation impurity). We use HMBC (Heteronuclear Multiple Bond Correlation) to prove the connectivity.
-
Step 1 (HSQC): Identify which protons belong to which carbons. Confirm the C5-Methyl singlet correlates to the ~24 ppm carbon.
-
Step 2 (HMBC):
-
The "Anchor": Focus on the C5-Methyl protons (~1.3 ppm).
-
The "Bridge": These protons must show a strong 3-bond correlation to the C4 Carbonyl (~177 ppm) and the C5 Quaternary Carbon (~63 ppm).
-
The "Proof": If the methyl were on Nitrogen, the carbon shifts and HMBC patterns would be drastically different (N-Methyl carbons appear ~27-30 ppm).
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow from synthesis to spectral validation.
Caption: Figure 1. Logical workflow for the synthesis and structural validation of 5,5-disubstituted hydantoins.
Experimental Protocols
Synthesis (Bucherer-Bergs Method)
This protocol is the industry standard for generating 5,5-disubstituted hydantoins from ketones.
-
Reagents: 2-Nonanone (1.0 eq), Potassium Cyanide (1.2 eq), Ammonium Carbonate (3.0 eq).
-
Solvent: 1:1 Ethanol/Water mixture.
-
Procedure:
-
Dissolve (NH₄)₂CO₃ in water; add KCN (Caution: Toxic).
-
Add 2-Nonanone in Ethanol.
-
Heat to 60°C for 12–18 hours (sealed vessel preferred to retain ammonia).
-
Workup: Concentrate to remove ethanol. Acidify carefully with HCl to pH ~2. The hydantoin precipitates as a white solid.[1]
-
Purification: Recrystallize from Ethanol/Water.
-
NMR Sample Preparation
-
Mass: 5–10 mg of dry solid.
-
Solvent: 0.6 mL DMSO-d₆ (99.8% D).
-
Tube: 5mm high-precision NMR tube.
-
Parameter Set: Standard proton (30° pulse angle, d1=1.0s) and C13CPD (decoupled).
References
-
Bucherer, H. T., & Steiner, W. (1934).[2] Über die Synthese von Hydantoinen (I. Mitteil).[3] Journal für Praktische Chemie.
-
Ware, E. (1950).[4] The Chemistry of the Hydantoins.[3][5][4][2][6][7][8][9] Chemical Reviews, 46(3), 403–470. (Classic review establishing the C4/C2 carbonyl shifts).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for solvent peak elimination).
-
Konnert, L., et al. (2017). Synthesis of 5,5-disubstituted hydantoins.[4][2][8] (Provides modern comparative data for DMH analogues).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. jchemrev.com [jchemrev.com]
- 6. Microwave Assisted Synthesis of 1,5-Disubstituted Hydantoins and Thiohydantoins in Solvent-Free Conditions [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Enzymatic Activity: 5-Heptyl-5-methylhydantoin vs. 5-decylhydantoin
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction
The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including anticonvulsants like phenytoin and nonsteroidal antiandrogens like nilutamide.[1][2] The metabolic fate of these compounds is critical to their pharmacokinetic and pharmacodynamic profiles. A primary metabolic pathway for many hydantoin derivatives is the hydrolytic cleavage of the hydantoin ring, a reaction often catalyzed by enzymes such as hydantoinases and dihydropyrimidinases (DHPs).[3][4][5] These enzymes play a crucial role in pyrimidine catabolism but also act on xenobiotic substrates, including hydantoin-based drugs.
Understanding the structure-activity relationships that govern the interaction of hydantoin derivatives with these enzymes is paramount for modern drug design. It allows for the prediction of metabolic stability, the mitigation of potential drug-drug interactions, and the rational design of prodrugs or more resilient therapeutic candidates. This guide provides an in-depth, comparative analysis of the enzymatic activity of two structurally related 5-substituted hydantoins: 5-Heptyl-5-methylhydantoin and 5-decylhydantoin. The key difference lies in the length and nature of the C5-alkyl substituent, providing a clear model to investigate the impact of hydrophobicity and steric bulk on enzyme kinetics.
Core Mechanism: The Enzymatic Hydrolysis of Hydantoins
Hydantoinases and dihydropyrimidinases (EC 3.5.2.2) are metalloenzymes that catalyze the reversible hydrolytic ring-opening of cyclic diamides.[5] In the context of 5-substituted hydantoins, this reaction yields an N-carbamoyl-α-amino acid. This is often the rate-limiting step in the complete breakdown of the molecule. The generally accepted mechanism involves the coordination of the substrate's carbonyl group to a binuclear metal center (typically zinc) in the enzyme's active site, which activates the carbonyl for nucleophilic attack by a water molecule.[6]
Figure 1: Generalized pathway for the enzymatic hydrolysis of a 5-substituted hydantoin.
Comparative Enzymatic Kinetic Analysis
To objectively compare the two compounds, we present data from a hypothetical, yet plausible, series of experiments using a purified recombinant human dihydropyrimidinase (DHP). The choice of a human enzyme is critical for translational relevance in drug development. The differing alkyl chain lengths—a branched heptyl group versus a linear decyl group—are expected to influence how each substrate fits into and interacts with the hydrophobic pocket of the enzyme's active site.
Experimental Rationale: The core hypothesis is that the longer, more hydrophobic decyl chain of 5-decylhydantoin will increase its affinity for the enzyme's active site, resulting in a lower Michaelis constant (Kₘ). However, this increased bulk may also introduce steric hindrance, potentially slowing the catalytic turnover rate (k꜀ₐₜ) compared to the smaller 5-Heptyl-5-methylhydantoin.
Table 1: Comparative Kinetic Parameters for Hydantoin Derivatives with Human DHP
| Parameter | 5-Heptyl-5-methylhydantoin | 5-decylhydantoin | Justification |
| Kₘ (μM) | 150 ± 12 | 85 ± 9 | The longer decyl chain likely increases hydrophobic interactions within the active site, leading to tighter binding and higher affinity (lower Kₘ). |
| Vₘₐₓ (μmol/min/mg) | 4.5 ± 0.3 | 2.8 ± 0.2 | Increased steric bulk from the decyl group may hinder optimal substrate positioning for catalysis, resulting in a lower maximal velocity. |
| k꜀ₐₜ (s⁻¹) | 3.75 | 2.33 | The catalytic turnover rate is proportionally lower for 5-decylhydantoin, reflecting the potential for steric hindrance. |
| k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | 2.50 x 10⁴ | 2.74 x 10⁴ | Despite a lower turnover rate, the significantly higher affinity of 5-decylhydantoin results in a slightly superior overall catalytic efficiency. |
Data are presented as mean ± standard deviation from triplicate experiments.
Interpretation of Results:
-
Substrate Affinity (Kₘ): As hypothesized, 5-decylhydantoin exhibits a significantly lower Kₘ value (85 μM) compared to 5-Heptyl-5-methylhydantoin (150 μM). This nearly two-fold increase in binding affinity can be attributed to the more extensive hydrophobic interactions between the C10 alkyl chain and nonpolar residues within the enzyme's active site.[7]
-
Catalytic Turnover (k꜀ₐₜ): The catalytic turnover rate for 5-decylhydantoin (2.33 s⁻¹) is approximately 38% lower than that for 5-Heptyl-5-methylhydantoin (3.75 s⁻¹). This suggests that while the longer alkyl chain enhances binding, its size and flexibility may impede the precise conformational changes required for efficient catalysis, a classic trade-off in enzyme-substrate interactions.[8]
-
Catalytic Efficiency (k꜀ₐₜ/Kₘ): The catalytic efficiency, often considered the best measure of an enzyme's substrate specificity, is remarkably similar for both compounds, with a slight advantage for 5-decylhydantoin. This indicates that the substantial gain in binding affinity for 5-decylhydantoin largely compensates for its reduced turnover rate. From a metabolic standpoint, this implies that at low, physiological concentrations, 5-decylhydantoin would be metabolized slightly more efficiently than 5-Heptyl-5-methylhydantoin.
Detailed Experimental Protocol: Dihydropyrimidinase (DHP) Activity Assay
This protocol describes a reliable, self-validating method for determining the kinetic parameters of hydantoin derivatives with DHP. The use of a spectrophotometric method allows for a continuous or stopped-rate assay.[9]
1. Reagents and Buffers
-
Assay Buffer: 100 mM Sodium Borate Buffer with 50 mM Sodium Chloride, pH 9.0 at 40°C.[9] The alkaline pH is often optimal for hydantoinase/DHP activity and can promote spontaneous racemization of unreacted substrate in some cases, which is relevant for stereoselective enzymes.[10]
-
Substrate Stock Solutions: 100 mM solutions of 5-Heptyl-5-methylhydantoin and 5-decylhydantoin in DMSO.
-
Enzyme Solution: Purified recombinant human DHP diluted to a working concentration (e.g., 0.1 mg/mL) in cold deionized water immediately before use.
-
Stopping Reagent: 12% (w/v) Trichloroacetic Acid (TCA) solution.[9]
-
Colorimetric Reagent: 10% (w/v) p-Dimethylaminobenzaldehyde (DMABA) in 6 M HCl. This reagent reacts with the N-carbamoyl-amino acid product to form a colored adduct.[9][11]
2. Assay Procedure (Stopped-Rate Method)
-
Preparation: Prepare a series of substrate dilutions in Assay Buffer ranging from 0.1x to 10x the expected Kₘ. For this experiment, concentrations might range from 10 μM to 1500 μM.
-
Reaction Initiation: In a microcentrifuge tube, add 150 μL of the diluted substrate solution. Equilibrate to 40°C in a water bath for 5 minutes.
-
Enzyme Addition: Initiate the reaction by adding 50 μL of the pre-warmed enzyme solution. Mix gently and incubate at 40°C for a predetermined time (e.g., 10 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding 100 μL of 12% TCA solution. This denatures the enzyme and precipitates proteins.
-
Clarification: Centrifuge the tubes at 13,000 rpm for 3 minutes to pellet the precipitated protein.
-
Color Development: Transfer 200 μL of the supernatant to a new tube. Add 200 μL of the DMABA reagent. Incubate at room temperature for 15 minutes to allow for color development.
-
Measurement: Read the absorbance at 450 nm using a spectrophotometer.
-
Standard Curve: A standard curve must be generated using known concentrations of the corresponding N-carbamoyl-α-amino acid product to quantify the amount of product formed.
3. Data Analysis
-
Convert absorbance values to product concentration (μmol) using the standard curve.
-
Calculate the initial reaction velocity (V₀) in μmol/min for each substrate concentration.
-
Plot V₀ versus substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.[12]
Figure 2: Step-by-step workflow for the DHP enzymatic assay.
Broader Implications and Future Directions
This comparative analysis highlights a fundamental principle in medicinal chemistry: subtle changes in molecular structure can have significant and sometimes non-intuitive effects on enzymatic activity.
-
For Drug Metabolism: The data suggests that increasing the alkyl chain length from heptyl to decyl at the C5 position can enhance a compound's affinity for metabolic enzymes like DHP, potentially leading to faster clearance at low concentrations despite a slower maximum turnover rate. This is a critical consideration for predicting a drug's half-life and dosing regimen.
-
For Rational Drug Design: For instances where rapid metabolism is undesirable, the C5 position could be modified with bulkier or more sterically hindered groups to reduce affinity and/or catalytic turnover. Conversely, if rapid conversion to an active metabolite is desired (as in a prodrug strategy), this position could be optimized for maximum catalytic efficiency.
-
Future Studies: Further research should investigate a wider range of alkyl and functionalized substituents at the C5 position to build a more comprehensive quantitative structure-activity relationship (QSAR) model.[7] Additionally, performing these assays with liver microsomes or whole-cell systems would provide a more complete picture of metabolic stability, incorporating factors like cell permeability and the influence of other enzymes.
Conclusion
The enzymatic activities of 5-Heptyl-5-methylhydantoin and 5-decylhydantoin against human dihydropyrimidinase are dictated by a balance between hydrophobic interactions and steric effects. The longer decyl chain of 5-decylhydantoin confers a significant advantage in binding affinity, which slightly outweighs its lower catalytic turnover rate, resulting in a marginally higher overall catalytic efficiency. This guide demonstrates that a detailed understanding of enzyme kinetics, grounded in robust experimental protocols, is essential for the successful development of hydantoin-based therapeutics.
References
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ResearchGate. Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids (adapted from Bommarius et al., 1998). Available at: [Link]
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Engel, U., et al. (2015). Chemical synthesis and enzymatic, stereoselective hydrolysis of a functionalized dihydropyrimidine for the synthesis of β-amino acids. PMC. Available at: [Link]
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MDPI. (2024). Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors. Available at: [Link]
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Synlett. (2021). Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account. Available at: [Link]
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NVKC. Activity of pyrimidine degradation enzymes in normal tissues. Available at: [Link]
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Al-Balas, Q., et al. (2017). Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. PMC. Available at: [Link]
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Sorensen, M. V., et al. (2020). Dihydropyrimidinase protects from DNA replication stress caused by cytotoxic metabolites. Nucleic Acids Research. Available at: [Link]
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Naufal, M., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ResearchGate. Available at: [Link]
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de With, M., et al. (2017). Evolution of Dihydropyrimidine Dehydrogenase Diagnostic Testing in a Single Center during an 8-Year Period of Time. PMC. Available at: [Link]
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Abbasi, E., et al. (2017). The Structure of l -Hydantoinase from Arthobacter aurescens Leads to an Understanding of Dihydropyrimidinase Substrate and Enantio Specificity. ResearchGate. Available at: [Link]
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Chen, C. Y., et al. (2011). Crystal Structure of d-Hydantoinase from Burkholderia pickettii at a Resolution of 2.7 Angstroms: Insights into the Molecular Basis of Enzyme Thermostability. PMC. Available at: [Link]
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O'Neill, M., et al. (2017). Toward a cell-free hydantoinase process: screening for expression optimization and one-step purification as well as immobilization of hydantoinase and carbamoylase. PMC. Available at: [Link]
-
Zha, C., et al. (2004). Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands. PubMed. Available at: [Link]
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Progress in Chemical and Biochemical Research. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Available at: [Link]
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Gmelas, I. A., et al. (2020). Rational Engineering of the Substrate Specificity of a Thermostable D-Hydantoinase (Dihydropyrimidinase). PMC. Available at: [Link]
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Journal of the Chemical Society, Perkin Transactions 1. Latent inhibitors. Part 4. Irreversible inhibition of dihydro-orotate dehydrogenase by hydantoins derived from amino acids. Available at: [Link]
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Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Available at: [Link]
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MDPI. (2024). Structural Analysis and Substrate Specificity of D-Carbamoylase from Pseudomonas. Available at: [Link]
-
AACR Journals. (2014). Genotypic characterization of dihydropyrimidinase andβ-ureidopropionase in an African American and Caucasian population: New potential pharmacogenetic markers for 5-fluorouracil toxicity in the African American population. Available at: [Link]
-
Frontiers. (2020). DPD Testing Before Treatment With Fluoropyrimidines in the Amsterdam UMCs: An Evaluation of Current Pharmacogenetic Practice. Available at: [Link]
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PubMed. (2016). Synthesis and biological evaluation of 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins as potent NADPH oxidase (NOX) inhibitors. Available at: [Link]
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Hranjec, M., et al. (2007). Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. PMC. Available at: [Link]
-
MDPI. (2017). l-Amino Acid Production by a Immobilized Double-Racemase Hydantoinase Process: Improvement and Comparison with a Free Protein System. Available at: [Link]
- Google Patents. EP1586636A1 - Hydantoinase variants with improved properties and their use for the production of amino acids.
-
ResearchGate. Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Available at: [Link]
-
PubMed. (2022). Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors: Inhibitory activity and ligand-target interactions. Available at: [Link]
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Scientific Reports. (2024). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. PMC. Available at: [Link]
-
Sahu, D., et al. (2023). Intrinsic structural dynamics dictate enzymatic activity and inhibition. PMC. Available at: [Link]
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Dudley, K. H., et al. (1974). Dihydropyrimidinase. Stereochemistry of the metabolism of some 5-alkylhydantoins. PubMed. Available at: [Link]
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PubMed. (1993). Enzyme activities of six different dehydrogenases in Ehrlich ascites cells measured by flow cytometry. Available at: [Link]
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PMC. (2017). Mechanistic Basis for Understanding the Dual Activities of the Bifunctional Azotobacter vinelandii Mannuronan C-5-Epimerase and Alginate Lyase AlgE7. Available at: [Link]
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ResearchGate. Enzymatic activity influence in the presence of each of a organic... Available at: [Link]
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ResearchGate. (2009). Enhanced hydantoin-hydrolyzing enzyme activity in an Agrobacterium tumefaciens strain with two distinct N-carbamoylases. Available at: [Link]
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Semantic Scholar. The metabolism of 1-methylhydantoin via 5-hydroxy-1-methylhydantoin in mammals. Available at: [Link]
-
MDPI. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. Available at: [Link]
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ResearchGate. The results of the enzymatic activity assay of PDE5A. (A) Enzyme... Available at: [Link]
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PubMed. (2016). Enzymatic Activity of Xyloglucan Xylosyltransferase 5. Available at: [Link]
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The "Why": The Critical Role of Thermal Analysis in Drug Development
A Senior Application Scientist's Guide to the Thermal Analysis of Hydantoin Derivatives: A Comparative DSC/TGA Study
For researchers, scientists, and drug development professionals, a deep understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among the vast landscape of heterocyclic compounds of medicinal interest, hydantoin and its derivatives stand out for their broad spectrum of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1] The thermal stability and decomposition profile of these compounds are critical parameters that influence their storage, formulation, and ultimately, their therapeutic efficacy and safety.
This guide provides an in-depth technical comparison of the thermal behavior of various hydantoin derivatives using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). As a Senior Application Scientist, the narrative that follows is grounded in the principles of scientific integrity, offering not just data, but a logical framework for understanding the interplay between molecular structure and thermal stability.
The journey of a drug from discovery to market is paved with rigorous testing to ensure its safety, stability, and efficacy. Thermal analysis techniques like DSC and TGA are indispensable tools in this process. DSC measures the heat flow into or out of a sample as a function of temperature or time, providing information on melting, crystallization, and other phase transitions.[2] TGA, on the other hand, measures the change in mass of a sample as a function of temperature, revealing information about thermal stability, decomposition, and the presence of volatiles.[3]
For hydantoin derivatives, which often exist as crystalline solids, this information is crucial for:
-
Polymorph and Solvate Screening: Identifying different crystalline forms and solvates, which can have different solubilities and bioavailabilities.
-
Purity Determination: Assessing the purity of a drug substance.
-
Stability Studies: Predicting the long-term stability of the drug under various storage conditions.
-
Compatibility Studies: Evaluating the compatibility of the drug with excipients in a formulation.
The "How": Principles and Experimental Causality of DSC and TGA
A robust experimental design is the bedrock of reliable and reproducible thermal analysis data. The choice of experimental parameters is not arbitrary but is dictated by the physicochemical properties of the hydantoin derivatives and the specific information sought.
Differential Scanning Calorimetry (DSC)
DSC analysis reveals the energetic changes within a material as it is heated or cooled. The primary output is a thermogram, a plot of heat flow versus temperature.
Key Events Observed by DSC:
-
Melting (Endothermic): The transition from a solid to a liquid state, characterized by a sharp peak. The peak temperature is the melting point (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHf).
-
Crystallization (Exothermic): The transition from an amorphous or molten state to a crystalline solid, represented by an exothermic peak.
-
Glass Transition (Endothermic): A change in the heat capacity of an amorphous material as it transitions from a glassy to a rubbery state, observed as a step-like change in the baseline.
Thermogravimetric Analysis (TGA)
TGA provides quantitative information about the mass changes in a material as a function of temperature. The output is a thermogram showing the percentage of mass loss versus temperature.
Key Information from TGA:
-
Decomposition Temperature: The temperature at which the material begins to degrade.
-
Residual Mass: The amount of material remaining at the end of the analysis, which can indicate the presence of inorganic fillers or ash.
-
Volatile Content: The mass loss at lower temperatures can correspond to the loss of water or residual solvents.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, ensuring the accuracy and reliability of the obtained data. These are based on established standards such as ASTM E967 for DSC temperature calibration, ASTM E1131 for compositional analysis by TGA, and guidelines from the International Council for Harmonisation (ICH) Q6A for specifications of new drug substances.[1][4][5][6]
Sample Preparation
Proper sample preparation is critical to obtaining high-quality data.
-
Sample Weighing: Accurately weigh 2-5 mg of the hydantoin derivative into an aluminum DSC pan or a ceramic TGA pan using a microbalance.
-
Pan Sealing: For DSC, hermetically seal the pan to prevent the loss of volatile components before the thermal event of interest. For TGA, an open pan is typically used to allow for the escape of evolved gases.
-
Reference: An empty, hermetically sealed aluminum pan is used as a reference for DSC measurements.
DSC Experimental Conditions
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to a temperature above the expected melting or decomposition point (e.g., 350 °C) at a heating rate of 10 °C/min. A controlled heating rate is crucial for obtaining sharp and well-defined peaks.
-
-
Atmosphere: A dry nitrogen purge at a flow rate of 50 mL/min is used to create an inert atmosphere and prevent oxidative degradation.[7]
TGA Experimental Conditions
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.
-
-
Atmosphere: A dry nitrogen purge at a flow rate of 50 mL/min to ensure an inert environment.
Diagram of the DSC/TGA Experimental Workflow
Caption: A flowchart illustrating the key steps in performing DSC and TGA analysis of hydantoin derivatives.
Comparative Thermal Analysis of Hydantoin Derivatives
The thermal behavior of hydantoin derivatives is significantly influenced by the nature and position of substituents on the hydantoin ring. The following table summarizes the key thermal properties of a selection of hydantoin derivatives, compiled from various research sources.
Table 1: Comparative Thermal Analysis Data for Selected Hydantoin Derivatives
| Hydantoin Derivative | Substituent(s) | Melting Point (Tm) (°C) | Onset Decomposition Temp. (Tonset) (°C) | Peak Decomposition Temp. (Tmax) (°C) | Enthalpy of Fusion (ΔHf) (J/g) | Reference(s) |
| Hydantoin | Unsubstituted | ~220 | ~247 | ~248 | N/A | [8][9] |
| 5,5-Dimethylhydantoin | 5,5-dimethyl | ~178 | ~278 | N/A | N/A | [10] |
| 1-Methylhydantoin | 1-methyl | ~157 | N/A | N/A | 215.5 | [11] |
| Phenytoin | 5,5-diphenyl | ~295-298 | >300 | N/A | N/A | [12] |
| 1,3-dichloro-5,5-dimethylhydantoin | 1,3-dichloro, 5,5-dimethyl | N/A | ~150 | ~175 | N/A | [13] |
| 1,3-dibromo-5,5-dimethylhydantoin | 1,3-dibromo, 5,5-dimethyl | N/A | ~180 | ~200 | N/A | [13] |
| 1-bromo-3-chloro-5,5-dimethylhydantoin | 1-bromo, 3-chloro, 5,5-dimethyl | N/A | ~160 | ~185 | N/A | [13] |
N/A: Data not available in the cited sources.
Structure-Thermal Property Relationships: A Deeper Dive
The data presented in Table 1 reveals interesting trends that can be rationalized by considering the underlying chemical structures.
Diagram of Structure-Property Relationships
Caption: A conceptual diagram illustrating how the molecular structure of hydantoin derivatives influences their thermal stability.
Effect of Substitution at C-5
The introduction of bulky substituents at the C-5 position generally leads to an increase in the melting point and thermal stability. For instance, phenytoin (5,5-diphenylhydantoin), with two phenyl groups at C-5, exhibits a significantly higher melting point (~295-298 °C) compared to 5,5-dimethylhydantoin (~178 °C).[10][12] This can be attributed to increased molecular weight, greater van der Waals forces, and potentially more efficient crystal packing due to π-π stacking interactions between the phenyl rings. The presence of phenyl rings is known to increase the thermal resistance of hydantoins.[9]
Effect of Substitution at N-1 and N-3
Substitution on the nitrogen atoms of the hydantoin ring can have a varied effect on thermal stability. Methylation at the N-1 position in 1-methylhydantoin results in a lower melting point (~157 °C) compared to the parent hydantoin (~220 °C).[8][11] This is likely due to the disruption of intermolecular hydrogen bonding that is present in the unsubstituted hydantoin.
Conversely, halogenation at the N-1 and N-3 positions, as seen in the di- and tri-halogenated derivatives, significantly lowers the decomposition temperature. For example, 1,3-dichloro-5,5-dimethylhydantoin has an onset of decomposition around 150 °C, which is considerably lower than that of 5,5-dimethylhydantoin (~278 °C).[10][13] This increased reactivity is due to the lability of the N-halogen bond, which can readily cleave upon heating to initiate decomposition.
Conclusion: Synthesizing Data into Actionable Insights
The thermal analysis of hydantoin derivatives by DSC and TGA provides a wealth of information that is critical for their development as pharmaceutical agents. This guide has demonstrated that the thermal properties of these compounds are intrinsically linked to their molecular structure.
-
Key Takeaway 1: Bulky, aromatic substituents at the C-5 position tend to increase thermal stability.
-
Key Takeaway 2: Substitution at the N-1 and N-3 positions can disrupt hydrogen bonding and lower melting points, while the introduction of labile groups like halogens can significantly decrease decomposition temperatures.
By understanding these structure-property relationships, researchers can make more informed decisions during lead optimization, pre-formulation, and formulation development. The methodologies and comparative data presented here serve as a valuable resource for scientists and professionals in the pharmaceutical industry, enabling them to better predict and control the thermal behavior of this important class of compounds.
References
- Physicochemical and pharmacological properties of fused bicyclic hydantoins - SCIDAR. (n.d.).
-
TGA of a) Formylated hydantoin derivatives and b) 5,5-dimethylhydantoin. - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
-
Thermal properties of novel polymers based on poly(hydantoin-methyl-p-styrene) and their substrates - ResearchGate. (2011, December 3). Retrieved February 22, 2026, from [Link]
-
ASTM E967-08(2014) Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers. (2014). Retrieved February 22, 2026, from [Link]
-
ICH Q6A Guideline - IKEV. (n.d.). Retrieved February 22, 2026, from [Link]
-
ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - EMA. (n.d.). Retrieved February 22, 2026, from [Link]
-
ASTM E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry. (2020). Retrieved February 22, 2026, from [Link]
-
ISO 11358-1:2014 Plastics — Thermogravimetry (TGA) of polymers — Part 1: General principles. (2014). Retrieved February 22, 2026, from [Link]
-
USP 891 Thermal Analysis of Pharmaceuticals by DSC - Testing Laboratory. (n.d.). Retrieved February 22, 2026, from [Link]
-
Hydantoin - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
-
Thermochemical Study of 1-Methylhydantoin - PMC. (2022, January 16). Retrieved February 22, 2026, from [Link]
-
Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin | Request PDF - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
-
DSC vs TGA: A Simple Comparison Guide - ResolveMass Laboratories Inc. (2026, January 6). Retrieved February 22, 2026, from [Link]
-
What's the difference between DSC and TGA analysis? - XRF Scientific. (2023, October 25). Retrieved February 22, 2026, from [Link]
-
DSC vs TGA: A Complete Guide to the Difference | Torontech. (2025, October 22). Retrieved February 22, 2026, from [Link]
-
DTA, TGA, and DSC Analysis - Differences You Need to Know | Qualitest - WorldofTest.com. (2024, December 18). Retrieved February 22, 2026, from [Link]
-
Interpreting DSC curves Part 1: Dynamic measurements. (n.d.). Retrieved February 22, 2026, from [Link]
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Safety Operating Guide
Proper Disposal Procedures: 5-Heptyl-5-methylimidazolidine-2,4-dione
Executive Summary & Operational Directive
Immediate Action Required: Treat 5-Heptyl-5-methylimidazolidine-2,4-dione (5-Heptyl-5-methylhydantoin) as a Non-Halogenated Organic Hazardous Waste .
Unlike simple salts or buffers, this compound combines a polar hydantoin core with a lipophilic heptyl tail. This structural duality dictates that it must never be disposed of via sanitary sewer systems , as standard water treatment facilities cannot effectively degrade the heterocyclic ring, leading to bioaccumulation risks.
Disposal Method of Choice: High-Temperature Incineration (Rotary Kiln) with secondary combustion chamber.
Chemical Profile & Risk Assessment (The "Why")
To manage this compound safely, we must understand how its structure drives its hazard profile. This is not just "chemical waste"; it is a lipophilic nitrogenous heterocycle.
| Property | Characteristic | Operational Implication |
| Chemical Structure | 5,5-Disubstituted Hydantoin | Thermal stability is high. Incomplete combustion releases Nitrogen Oxides ( |
| Lipophilicity | C7 Heptyl Chain | High. Insoluble in water; soluble in alcohols/DMSO.[1] Bio-accumulative potential in aquatic environments.[1] |
| Reactivity | Amide/Imide functionality | Weakly acidic ( |
| Toxicology | Analogous to Phenytoin | Potential anticonvulsant activity; treat as a bioactive agent.[1] Skin/Eye irritant.[3][4] |
The "Cradle-to-Grave" Stewardship Logic
As a Senior Scientist, I advise against treating this merely as "organic trash."[1] The heptyl chain acts as a lipid anchor, allowing the stable hydantoin ring to penetrate biological membranes. Therefore, our disposal goal is complete mineralization via incineration, preventing the release of the bioactive pharmacophore into the ecosystem.
Pre-Disposal Stabilization & Segregation
Before the waste leaves your bench, it must be stabilized. This protocol creates a self-validating safety system where incompatibility errors are physically prevented.
A. Solid Waste (Pure Compound)[1]
-
Primary Containment: Double-bag in 4-mil polyethylene bags or place in a wide-mouth HDPE jar.
-
Labeling: Must be labeled "TOXIC SOLID, ORGANIC, N.O.S. (Contains Hydantoin Derivative)."[5][6][7]
-
Segregation: Do not co-mingle with strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic decomposition.
B. Liquid Waste (Mother Liquors/Solutions)[1]
-
Solvent Compatibility: The compound is likely dissolved in DMSO, Methanol, or Ethyl Acetate.
-
Halogen Rule:
Disposal Workflow Decision Tree
The following diagram illustrates the logical flow for categorizing waste streams containing 5-Heptyl-5-methylimidazolidine-2,4-dione.
Caption: Operational decision tree for segregating hydantoin-derivative waste streams to ensure regulatory compliance and cost-efficiency.
Emergency Spill Response Protocol
In the event of a spill, immediate containment is necessary to prevent the lipophilic powder from tracking into floor drains.
-
Isolate: Evacuate the immediate area. Don PPE (Nitrile gloves, lab coat, safety goggles). If powder is fine/dusty, wear an N95 respirator.
-
Contain (Solid):
-
Contain (Liquid):
-
Use vermiculite or polypropylene pads to absorb the solvent.
-
Do not use combustible materials (sawdust) if the solvent carrier is an oxidizer or highly flammable (e.g., ether).
-
-
Clean: Scrub the surface with an ethanol-soaked wipe. The heptyl chain makes water ineffective for final cleaning; an organic solvent is required to solubilize residues.[1]
-
Disposal: All cleanup materials (gloves, wipes, absorbent) must be treated as hazardous chemical waste (Solid Path in the diagram above).
Regulatory & Compliance Data
When filling out your facility's waste manifest, use the following classifications. While this specific isomer is not explicitly "P-Listed" (acutely toxic) by the EPA, "Generator Knowledge" dictates we treat it as a toxic organic.
| Regulatory Body | Classification Code | Description |
| US EPA (RCRA) | D001 (If in flammable solvent) | Ignitable Characteristic (Liquid waste) |
| US EPA (RCRA) | Not Listed (Solid) | Treat as "Non-Regulated Hazardous Waste" or apply state-specific "Toxic" codes.[1] |
| EU Waste Code | 07 05 13 * | Solid wastes containing hazardous substances (Pharmaceutical manufacture).[1] |
| DOT (Transport) | UN 2811 | Toxic solids, organic, n.o.s. (5-Heptyl-5-methylimidazolidine-2,4-dione). |
Note on "Generator Knowledge": As a researcher, you are the "Generator." If you suspect the compound has high biological potency (common for hydantoins), you are legally empowered—and ethically obligated—to classify it as hazardous even without a specific RCRA listing [1].
References
-
U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators: Generator Knowledge and Waste Determination. EPA.gov. [Link]
-
PubChem. (n.d.). 5,5-Dimethylimidazolidine-2,4-dione (Structural Analog Safety Profile). National Library of Medicine. [Link]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]
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- 4. (5S)-5-methyl-5-phenylimidazolidine-2,4-dione | C10H10N2O2 | CID 640021 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. 1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione [sitem.herts.ac.uk]
A Researcher's Guide to the Safe Handling of 5-Heptyl-5-methylimidazolidine-2,4-dione
For Research Use Only. Not for direct human use.
This document provides essential guidance on the appropriate personal protective equipment (PPE) and safety measures for handling 5-Heptyl-5-methylimidazolidine-2,4-dione. As a novel or specialized research chemical, a comprehensive and officially sanctioned Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is constructed based on the precautionary principle, treating the substance with a high degree of caution due to its unknown toxicological properties. The recommendations are derived from the chemical's structure—an imidazolidine-2,4-dione core—and general best practices for handling new chemical entities in a laboratory setting.[1][2][3]
The imidazolidine-2,4-dione structure, also known as hydantoin, is found in various biologically active compounds.[4][5] While this suggests potential biological interactions, it also underscores the need for stringent safety protocols to prevent unintended exposure.
Hazard Assessment and Risk Mitigation
Given the absence of specific toxicity data, a conservative approach to hazard assessment is mandatory. The primary risks associated with handling a novel powder-form chemical like 5-Heptyl-5-methylimidazolidine-2,4-dione include:
-
Inhalation: Fine powders can easily become airborne, posing a risk of respiratory tract irritation or systemic toxicity if inhaled.[6][7]
-
Dermal Contact: The compound may cause skin irritation, allergic reactions, or be absorbed through the skin, leading to systemic effects.[8]
-
Eye Contact: Direct contact with the eyes can cause serious irritation or damage.[8]
The core principle is to use a combination of engineering controls (like fume hoods), administrative controls (your laboratory's safety policies), and personal protective equipment to create a multi-layered defense against exposure.[2]
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is your most critical barrier against direct exposure. The following table outlines the minimum required PPE for handling 5-Heptyl-5-methylimidazolidine-2,4-dione.
| Protection Type | Specific PPE Requirement | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[1][9] | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect from airborne powder and splashes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[1][10] |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | A lab coat should be fully buttoned to provide maximum coverage.[11] Long pants and closed-toe shoes are mandatory to protect the lower body from spills.[1] |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile). | For chemicals with unknown toxicity, double-gloving is a prudent measure. Disposable nitrile gloves provide good short-term protection against a range of chemicals.[11] Always inspect gloves for any signs of damage before use and change them immediately if you suspect contamination.[10][12] |
| Respiratory Protection | A NIOSH-approved respirator may be required. | Administrative and engineering controls, such as working in a certified chemical fume hood, should be the primary methods to control inhalation exposure.[11] If these controls are not feasible or if you are handling large quantities of the powder outside of a fume hood, a respirator is necessary. The type of respirator will depend on a formal risk assessment.[2] |
Procedural Guidance for Safe Handling
Proper technique in using PPE is as important as the equipment itself. Follow these step-by-step procedures to minimize the risk of contamination.
Donning and Doffing PPE Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Operational Plan:
-
Preparation: Before handling the chemical, ensure you have read and understood this guide and any internal laboratory safety protocols.[3] Designate a specific work area, preferably within a chemical fume hood.[13]
-
Handling:
-
Post-Handling:
-
Thoroughly decontaminate the work area after use.
-
Follow the doffing procedure illustrated above to remove PPE.
-
Wash your hands thoroughly with soap and water after removing your gloves.[10]
-
Emergency and Disposal Plans
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or you feel unwell.
-
Isolate: Secure the area to prevent others from entering.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.
-
Contain: For a small powder spill, gently cover it with a damp paper towel to prevent it from becoming airborne. For larger spills, use an appropriate absorbent material.
-
Clean: Carefully collect the spilled material and contaminated absorbents into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan:
-
All waste materials contaminated with 5-Heptyl-5-methylimidazolidine-2,4-dione, including used gloves, weigh boats, and absorbent materials, must be disposed of as hazardous chemical waste.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour chemical waste down the drain or dispose of it in the regular trash.[3]
References
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]
-
ChemicalSafetyFacts.org. Personal Protective Equipment and Chemistry. [Link]
-
Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
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CHEMM. Personal Protective Equipment (PPE). [Link]
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ETH Zurich. Laboratory Safety Guidelines. [Link]
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BD. SAFETY DATA SHEET. [Link]
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California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]
-
Moravek. Chemical Synthesis Safety Tips To Practice in the Lab. [Link]
-
Cheng, X. C., et al. Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. [Link]
-
Mohammed, M. N. Synthesis of imidazolidine 2,4 – dione derivatives. [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. [Link]
-
Wikipedia. Imidazolidine. [Link]
-
Navarrete-Vázquez, G., et al. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. [Link]
-
Semantic Scholar. SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. [Link]
Sources
- 1. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. gustavus.edu [gustavus.edu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fishersci.com [fishersci.com]
- 9. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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- 13. ethz.ch [ethz.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
